

Introduction: The Quinazoline Core as a Privileged Scaffold

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Compound of Interest

Compound Name: 5-Bromo-2-chloroquinazolin-8-ol

CAS No.: 953040-03-4

Cat. No.: B2756973

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Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are found in over 200 naturally occurring alkaloids and have been successfully developed into clinically approved drugs, particularly in oncology.[1] The quinazoline framework is considered a "privileged structure" because it can bind to a variety of biological targets with high affinity, making it a fertile ground for drug discovery.[2][3]

This guide focuses on a specifically functionalized derivative: the 2-chloro-5-bromo-quinazoline scaffold. The strategic placement of halogen atoms at the C2 and C5 positions transforms the quinazoline core into a highly versatile and powerful building block for combinatorial chemistry and lead optimization.

- **The 2-Chloro Substituent:** This group serves as an excellent electrophilic site. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic aromatic substitution (S_NAr). This allows for the facile introduction of a vast array of nucleophiles (amines, thiols, alcohols), providing a primary vector for molecular diversity.[4]
- **The 5-Bromo Substituent:** Positioned on the benzene ring, the bromine atom is a key handle for modern cross-coupling reactions. It enables the use of powerful synthetic tools like Suzuki, Sonogashira, and Buchwald-Hartwig reactions to forge new carbon-carbon and carbon-heteroatom bonds. This secondary vector for diversification is crucial for fine-tuning

the steric and electronic properties of the molecule to optimize target engagement and pharmacokinetic profiles.

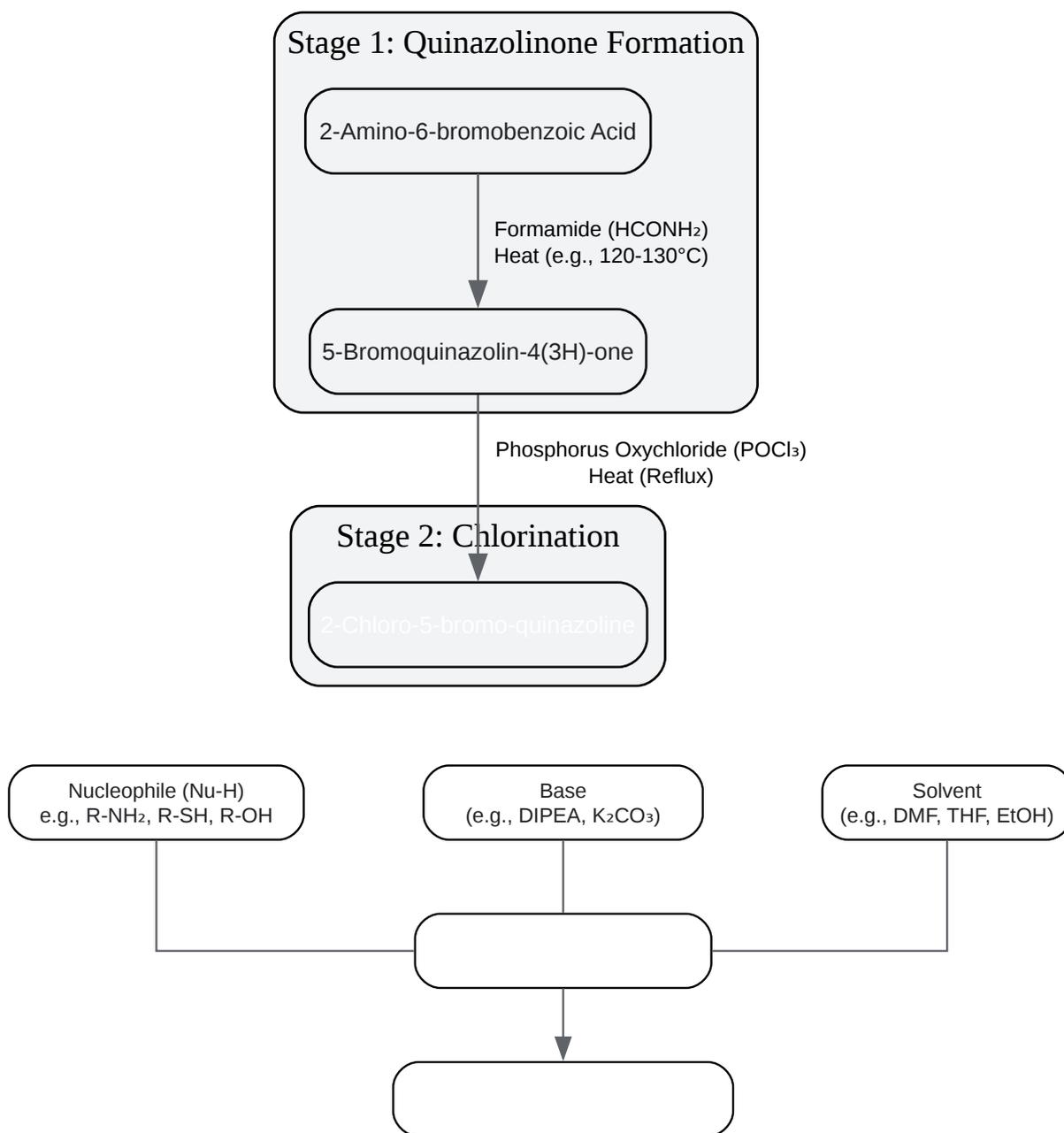
Together, these two reactive sites provide chemists with orthogonal control over the scaffold's modification, enabling the systematic exploration of chemical space to develop potent and selective therapeutic agents.

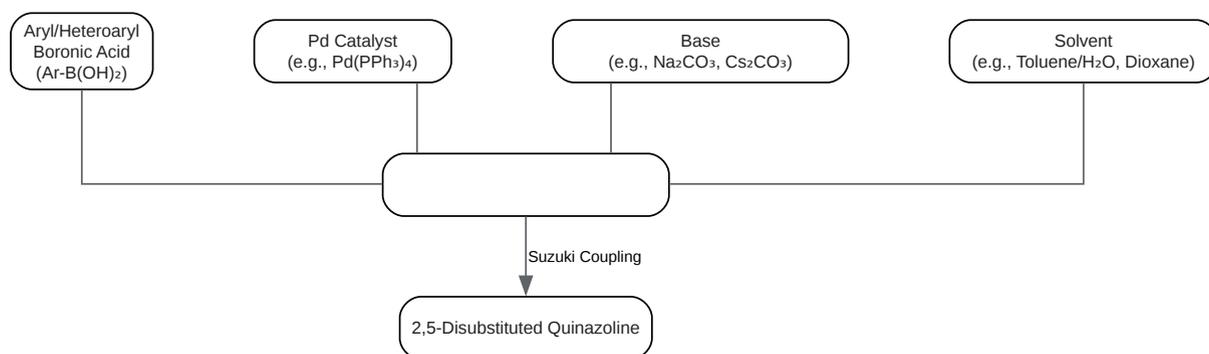
Part 1: Synthesis of the 2-Chloro-5-Bromo-Quinazoline Core

The construction of the 2-chloro-5-bromo-quinazoline scaffold typically follows a two-stage process: formation of the corresponding quinazolinone precursor, followed by chlorination. The most common starting material is a substituted anthranilic acid derivative.

General Synthetic Workflow

The pathway begins with the cyclization of 2-amino-6-bromobenzoic acid with formamide to yield 5-bromoquinazolin-4(3H)-one. This intermediate is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl_3) to install the reactive chloro group at the 2-position, affording the target scaffold.





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Sources

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- [2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal \[ijpca.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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